Cas no 1154654-56-4 (3-chloro-4-(phthalazin-1-yloxy)aniline)

3-chloro-4-(phthalazin-1-yloxy)aniline 化学的及び物理的性質
名前と識別子
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- 3-chloro-4-(phthalazin-1-yloxy)aniline
- Benzenamine, 3-chloro-4-(1-phthalazinyloxy)-
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- インチ: 1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2
- InChIKey: MVANZAASCRDJTJ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(OC2C3=C(C=CC=C3)C=NN=2)C(Cl)=C1
3-chloro-4-(phthalazin-1-yloxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115912-0.1g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 0.1g |
$306.0 | 2023-11-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-100MG |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 100MG |
¥ 963.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-1G |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 1g |
¥ 3,854.00 | 2023-04-03 | |
Aaron | AR01A2S1-1g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 1g |
$1241.00 | 2025-02-09 | |
A2B Chem LLC | AV48677-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$251.00 | 2024-01-04 | |
Aaron | AR01A2S1-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$307.00 | 2025-02-09 | |
1PlusChem | 1P01A2JP-10g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 10g |
$4768.00 | 2023-12-26 | |
1PlusChem | 1P01A2JP-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$300.00 | 2025-03-04 | |
1PlusChem | 1P01A2JP-500mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 500mg |
$910.00 | 2025-03-04 | |
Ambeed | A1025352-1g |
3-Chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 98% | 1g |
$641.0 | 2024-04-26 |
3-chloro-4-(phthalazin-1-yloxy)aniline 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
3-chloro-4-(phthalazin-1-yloxy)anilineに関する追加情報
3-Chloro-4-(Phthalazin-1-Yloxy)Aniline: A Comprehensive Overview
3-Chloro-4-(phthalazin-1-yloxy)aniline (CAS No. 1154654-56-4) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in advanced materials and electronic devices. The molecule consists of a phthalazine ring system, a chloro substituent, and an aniline moiety, making it a versatile building block for various chemical reactions and material syntheses.
The phthalazine core of the molecule is a key structural feature, contributing to the compound's electronic properties. Recent studies have highlighted the importance of phthalazine derivatives in the development of organic semiconductors and optoelectronic materials. For instance, researchers have demonstrated that phthalazine-containing compounds can exhibit excellent charge transport properties, making them suitable for use in field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). The integration of the chloro substituent further enhances the compound's stability and electronic characteristics, as chlorine's electronegativity can modulate the molecule's π-conjugation system.
One of the most notable applications of 3-chloro-4-(phthalazin-1-yloxy)aniline lies in its role as a precursor for synthesizing advanced polymers and low-dimensional materials. For example, this compound can undergo polymerization reactions to form polymeric networks with tailored electronic and mechanical properties. Recent advancements in polymer chemistry have enabled the creation of materials with high thermal stability and mechanical robustness, which are critical for high-performance applications such as flexible electronics and energy storage devices.
In addition to its material science applications, 3-chloro-4-(phthalazin-1-yloxy)aniline has also been explored for its potential in catalysis. The molecule's ability to act as a ligand in metal-catalyzed reactions has been leveraged to develop highly efficient catalysts for organic transformations. For instance, studies have shown that this compound can enhance the catalytic activity of transition metals such as palladium and nickel in cross-coupling reactions, which are fundamental to drug discovery and fine chemical synthesis.
The synthesis of 3-chloro-4-(phthalazin-1-yloxy)aniline typically involves multi-step reactions that require precise control over reaction conditions. A common approach involves the nucleophilic substitution of a phthalazine derivative with an aniline moiety under basic conditions. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production and industrial applications.
From a structural perspective, 3-chloro-4-(phthalazin-1-yloxy)aniline exhibits a planar geometry due to its extended π-conjugation system. This planarity is crucial for achieving high charge carrier mobility in organic semiconductors. Advanced characterization techniques such as X-ray crystallography and electron microscopy have been employed to study the molecular packing and morphological properties of this compound, providing insights into its suitability for various electronic applications.
Moreover, the compound's stability under thermal and oxidative conditions has been extensively investigated. Studies have shown that 3-chloro-4-(phthalazin-1-yloxy)aniline exhibits remarkable resistance to thermal degradation, making it ideal for high-temperature applications. Its oxidative stability has also been found to be superior compared to other analogous compounds, further underscoring its potential in demanding environments.
In conclusion, 3-chloro-4-(phthalazin-1-yloxy)aniline (CAS No. 1154654-56-4) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with its favorable electronic and physical properties, positions it as a valuable tool in the development of advanced materials and technologies. As research continues to uncover new insights into this compound's capabilities, its role in shaping future innovations is likely to grow significantly.
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